molecular formula C21H20ClNO5 B11087147 5-(4-chlorophenyl)-1-(2,2-dimethoxyethyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-1-(2,2-dimethoxyethyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11087147
M. Wt: 401.8 g/mol
InChI Key: RUINTYLHZMBHKB-HTXNQAPBSA-N
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Description

5-(4-chlorophenyl)-1-(2,2-dimethoxyethyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-1-(2,2-dimethoxyethyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps. The synthetic route typically starts with the preparation of the pyrrol-2-one core, followed by the introduction of the chlorophenyl, dimethoxyethyl, hydroxy, and phenylcarbonyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

5-(4-chlorophenyl)-1-(2,2-dimethoxyethyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-chlorophenyl)-1-(2,2-dimethoxyethyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(2,2-dimethoxyethyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-(4-chlorophenyl)-1-(2,2-dimethoxyethyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:

  • 5-(4-chlorophenyl)-1-(2,2-dimethoxyethyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-thione
  • 5-(4-chlorophenyl)-1-(2,2-dimethoxyethyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-amine These compounds share similar structural features but differ in specific functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.

Properties

Molecular Formula

C21H20ClNO5

Molecular Weight

401.8 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-1-(2,2-dimethoxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C21H20ClNO5/c1-27-16(28-2)12-23-18(13-8-10-15(22)11-9-13)17(20(25)21(23)26)19(24)14-6-4-3-5-7-14/h3-11,16,18,24H,12H2,1-2H3/b19-17+

InChI Key

RUINTYLHZMBHKB-HTXNQAPBSA-N

Isomeric SMILES

COC(CN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC(CN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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